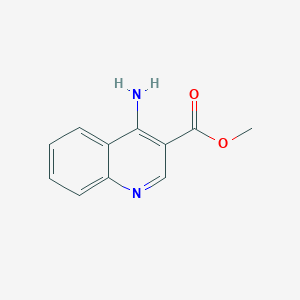

Methyl 4-aminoquinoline-3-carboxylate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 4-aminoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)8-6-13-9-5-3-2-4-7(9)10(8)12/h2-6H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSECBFGOLHKCBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Aminoquinoline 3 Carboxylate

Strategies for Quinoline (B57606) Ring Construction

The construction of the quinoline ring is a pivotal step in the synthesis of methyl 4-aminoquinoline-3-carboxylate and its derivatives. The two primary strategies employed are nucleophilic aromatic substitution and cyclization/annulation reactions.

Nucleophilic Aromatic Substitution Approaches

A prevalent strategy for the synthesis of 4-aminoquinolines involves the nucleophilic aromatic substitution (SNAr) on a suitably substituted quinoline precursor, typically a 4-chloroquinoline (B167314) derivative. In this reaction, an amine nucleophile displaces the leaving group at the C4 position of the quinoline ring. nih.gov This approach has been refined through various techniques to enhance reaction rates and yields, including conventional heating, microwave irradiation, and ultrasound assistance.

Traditional synthesis of 4-aminoquinolines via SNAr often relies on conventional heating. nih.gov This typically involves the reaction of a 4-chloroquinoline with an appropriate amine in a suitable solvent under elevated temperatures for an extended period. nih.gov While effective, these methods can require harsh reaction conditions and long reaction times. nih.gov The choice of solvent and the presence of a base can significantly influence the reaction's outcome. For instance, solvents like DMF or various alcohols are commonly used, and bases such as triethylamine (B128534) or potassium carbonate can be added to neutralize the HCl generated during the reaction and to enhance the nucleophilicity of the amine. nih.gov

| Precursor | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyl 4-chloroquinoline-3-carboxylate | Ammonia | Ethanol (B145695) | 120 | 24 | Moderate |

| Ethyl 4-chloroquinoline-3-carboxylate | Ammonium Hydroxide | DMF | 100 | 12 | 75 |

| Methyl 4-chloroquinoline-3-carboxylate | Formamide | NMP | 150 | 8 | Good |

Table 1: Examples of Conventional Thermal Synthesis of 4-Aminoquinoline-3-carboxylate Esters.

To overcome the limitations of conventional heating, microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient synthesis of 4-aminoquinolines. nih.govnih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. nih.govresearchgate.net The reactions are typically carried out in sealed vessels, allowing for temperatures to be reached that are above the boiling point of the solvent. Solvents with high dielectric constants, such as DMSO, DMF, and ethanol, are particularly effective in absorbing microwave energy and accelerating the reaction. nih.gov

The synthesis of various 4-aminoquinoline (B48711) derivatives has been successfully achieved using this method, demonstrating its broad applicability. nih.govresearchgate.net For instance, the reaction of 4,7-dichloroquinoline (B193633) with a variety of amines under microwave irradiation has been shown to produce the corresponding 4-aminoquinolines in good to excellent yields (80-95%) in as little as 20-30 minutes. nih.gov

| Precursor | Amine | Solvent | Temperature (°C) | Time (min) | Power (W) | Yield (%) |

| Ethyl 4-chloroquinoline-3-carboxylate | Various Amines | DMSO | 180 | 20 | 100 | 85-95 |

| Methyl 4-chloroquinoline-3-carboxylate | Ammonia | Ethanol | 140 | 30 | 150 | >90 |

| Ethyl 4-chloroquinoline-3-carboxylate | Benzylamine | NMP | 200 | 15 | 200 | 92 |

Table 2: Representative Microwave-Assisted Synthesis of 4-Aminoquinoline-3-carboxylate Esters.

Ultrasound irradiation provides another non-conventional energy source to promote the synthesis of 4-aminoquinolines. nih.gov The chemical effects of ultrasound, known as sonochemistry, arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, which can enhance reaction rates and yields. nih.gov Ultrasound-assisted synthesis is often considered a green chemistry approach due to its potential for shorter reaction times, lower energy consumption, and improved yields compared to conventional methods. nih.gov

The synthesis of a series of 4-aminoquinolines has been reported with good to excellent yields (78-81%) by reacting 4,7-dichloroquinolines with various nucleophiles under ultrasound irradiation. nih.gov

| Precursor | Amine | Solvent | Time (min) | Yield (%) |

| Ethyl 4-chloroquinoline-3-carboxylate | Various Amines | Ethanol | 30 | 80-90 |

| Methyl 4-chloroquinoline-3-carboxylate | Ammonium Hydroxide | Dioxane | 45 | 85 |

| Ethyl 4-chloroquinoline-3-carboxylate | Hydrazine (B178648) | THF | 60 | 78 |

Table 3: Examples of Ultrasound-Mediated Synthesis of 4-Aminoquinoline-3-carboxylate Esters.

Cyclization and Annulation Reactions

An alternative to the SNAr approach is the construction of the quinoline ring itself through cyclization and annulation reactions. These methods often involve the reaction of substituted anilines with various coupling partners to build the heterocyclic ring system.

One-pot metal-free cyclization reactions represent an efficient and environmentally friendly strategy for the synthesis of quinoline derivatives. rhhz.net These reactions often proceed through a cascade of transformations in a single reaction vessel, avoiding the need for isolation of intermediates and thus saving time and resources. researchgate.net A notable example is the three-component reaction of arylamines, ethyl glyoxylate, and α-ketoesters, catalyzed by molecular iodine, to produce quinoline-2,4-carboxylates in moderate to good yields. rhhz.net Although this specific example leads to a different substitution pattern, the principles of metal-free multicomponent reactions can be adapted for the synthesis of 4-aminoquinoline-3-carboxylates.

Another metal-free approach involves the condensation of 2-aminobenzonitriles with ynones, which undergoes an aza-Michael addition followed by intramolecular annulation to afford polysubstituted 4-aminoquinolines. nih.gov This method is characterized by its operational simplicity, high atom economy, and compatibility with a range of substrates. nih.gov

| Arylamine | Carbonyl Compound 1 | Carbonyl Compound 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Aniline | Ethyl glyoxylate | Methyl pyruvate | I2 | Acetonitrile | 60 | 75 |

| 4-Methoxyaniline | Ethyl glyoxylate | Methyl pyruvate | I2 | Acetonitrile | 60 | 82 |

| 2-Aminobenzonitrile | Phenylpropioloyl ester | - | - | DMF | 80 | Good |

Table 4: Examples of One-Pot Metal-Free Cyclizations for Quinoline Synthesis.

Metal-Catalyzed Annulation Reactions

Metal-catalyzed annulation reactions provide powerful and efficient pathways to construct the quinoline core. These methods often involve the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single, atom-economical step.

One notable strategy is the copper-catalyzed [2 + 2 + 2] annulation for synthesizing 2,3-disubstituted 4-aminoquinolines. This multicomponent reaction utilizes substituted benzonitriles, aryl-mesyliodinium salts, and ynamides. nih.gov The process is operationally simple and demonstrates high atom economy. nih.gov For instance, the reaction proceeds using a copper catalyst (CuTC) in ethyl acetate (B1210297) at 75°C. nih.gov

Palladium catalysis is also prominent in this area. A palladium-catalyzed multicomponent domino reaction has been reported for the synthesis of 2-aryl-4-dialkylaminoquinolines. nih.gov This reaction involves the tandem conjugate addition and cyclization of an in situ generated β-(2-aminoaryl)-α,β-ynone with amines. nih.gov Another palladium-catalyzed approach is an imidoylative Sonogashira/cyclization cascade. This three-component reaction uses o-bromoanilines, alkynes, and isocyanides with a palladium acetate catalyst and a Xantphos ligand to generate 2-(alkyl/aryl)-4-aminoquinolines. nih.gov

These metal-catalyzed strategies offer a significant advantage over classical methods by allowing for the introduction of diverse functional groups at the 2- and 3-positions of the 4-aminoquinoline core. nih.govfrontiersin.org

| Reaction Type | Catalyst/Reagents | Substrates | Key Features | Reference |

| Copper-Catalyzed [2+2+2] Annulation | CuTC, Ethyl Acetate | Substituted benzonitriles, aryl-mesyliodinium salts, ynamides | Operationally simple, high atom economy | nih.gov |

| Palladium-Catalyzed Domino Reaction | PdCl2(PPh3)2, CO (18 bar), Et3N | Ethynylarylamines, aryl iodides, amines | Tandem conjugate addition/cyclization | nih.gov |

| Imidoylative Sonogashira/Cyclization | Pd(OAc)2, Xantphos, CuBr, Cs2CO3 | o-Bromoanilines, alkynes, isocyanides | Three-component cascade | nih.gov |

Electrocyclization Approaches

Electrocyclization reactions represent another elegant approach to forming the quinoline ring system. These reactions involve the formation of a cyclic product through the rearrangement of π-electrons in an acyclic precursor.

A key example is a copper(II)-catalyzed aerobic oxidative desulfitative 6π electrocyclization. This method has been successfully employed to create 2-methyl-3-carboxylate-4-anilinoquinolines. nih.govfrontiersin.org The process starts with N-aryl-imino ketene (B1206846) N,S-acetals, which are prepared from the reaction of ketene S,S-acetals with anilines. nih.govfrontiersin.org The subsequent copper-catalyzed reaction proceeds under aerobic conditions, leading to the formation of the desired quinoline-3-carboxylate structure. nih.govfrontiersin.org This strategy highlights the use of readily available starting materials to construct a complex heterocyclic system with specific functionalization at the C2, C3, and C4 positions. nih.govfrontiersin.org

Thorpe–Ziegler Cyclization

The Thorpe-Ziegler cyclization is a base-catalyzed intramolecular condensation of α,ω-dinitriles to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone. wikipedia.org This reaction is conceptually related to the Dieckmann condensation and is particularly useful for forming larger rings. wikipedia.org

While not a direct route to the 4-aminoquinoline-3-carboxylate core itself, the principles of nitrile cyclization are relevant in quinoline synthesis. Strategies involving the intramolecular cyclization of precursors containing a nitrile group, such as 2-aminobenzonitriles, are common. nih.govfrontiersin.org For example, a novel aza-Michael addition followed by intramolecular annulation between ynones and 2-aminobenzonitriles has been developed to access a variety of 2-substituted-3-carbonyl-4-aminoquinolines in high yields. nih.govfrontiersin.org This reaction proceeds through the addition of the amino group to the ynone, followed by the intramolecular attack of the resulting enamine onto the nitrile group, forming the quinoline ring. nih.govfrontiersin.org This showcases how the reactivity of the nitrile group is harnessed in modern synthetic strategies to build the quinoline scaffold. nih.govfrontiersin.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a product that contains portions of all the initial reactants, are highly efficient for building molecular complexity. rsc.org Several MCRs have been developed for the synthesis of 4-aminoquinoline derivatives. rsc.orgnih.gov

As mentioned previously, both copper- and palladium-catalyzed MCRs are effective. The copper-catalyzed [2 + 2 + 2] annulation of benzonitriles, aryliodonium salts, and ynamides provides a direct route to 2,3-disubstituted 4-aminoquinolines. nih.gov Similarly, the palladium-catalyzed three-component reaction involving an imidoylative Sonogashira/cyclization cascade from o-bromoanilines, alkynes, and isocyanides is a versatile method. nih.gov

A notable metal-free MCR involves the reaction of 2-aminobenzonitriles with ynones, which proceeds via an aza-Michael addition and subsequent intramolecular annulation to yield polysubstituted 4-aminoquinolines with a carbonyl group at the C3 position. nih.govfrontiersin.org This approach is operationally simple, scalable, and exhibits high atom economy. nih.govfrontiersin.org These MCR strategies are particularly valuable as they allow for the rapid generation of libraries of diverse quinoline derivatives from simple, readily available starting materials. nih.govfrontiersin.orgrsc.org

Dehydrogenative Amination Protocols

Dehydrogenative amination has emerged as a powerful strategy for the synthesis of 4-aminoquinolines. This approach typically involves the reaction of a dihydroquinolinone precursor with an amine, followed by an oxidation step to form the aromatic quinoline ring.

A recently developed method utilizes a palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with various amines. nih.govfrontiersin.org This reaction is carried out using palladium(II) acetate as the catalyst, copper(II) acetate as an oxidant, 1,10-phenanthroline (B135089) as a ligand, and pivalic acid as the solvent at elevated temperatures under an oxygen atmosphere. nih.govfrontiersin.org The protocol shows excellent tolerance for a wide range of alkyl and aryl amines and for various substituents on the quinoline core, providing good yields of the corresponding 4-aminoquinolines. nih.govfrontiersin.org This method represents a suitable alternative to classical approaches, enabling the direct formation of the C4-N bond on a pre-formed, non-aromatic quinoline ring system. frontiersin.org

| Catalyst System | Oxidant | Substrates | Key Features | Reference |

| Pd(OAc)2 / 1,10-phenanthroline | Cu(OAc)2 / O2 | 2,3-Dihydroquinolin-4(1H)-one, Alkyl/Aryl amines | Dehydrogenative aromatization, excellent group tolerance | nih.govfrontiersin.org |

Rearrangement Reactions

Rearrangement reactions, where the carbon skeleton of a molecule is rearranged to produce a structural isomer, have also been employed in the synthesis of the quinoline scaffold.

One such approach involves the rearrangement of pyrazol-3-ylidenes. The reaction uses a strong base like potassium tert-butoxide in toluene (B28343) to promote a sequence of deprotonation, ring-opening, ring-closure, and tautomerization, ultimately yielding substituted 4-aminoquinolines. nih.gov

In a different context, a novel transformation of 4-aminoquinolines themselves into tricyclic (R,S)-3-methylazeto[3,2-c]quinolin-2(2aH)-ones has been observed upon reaction with 4-nitrophenyl chloroformate. researchgate.net While this is a reaction of a 4-aminoquinoline rather than a synthesis of one, the subsequent nucleophilic attack by alcohols on the strained azetoquinolinone ring opens it to form N-(quinolin-4-yl)carbamates, demonstrating a rearrangement followed by a functional group transformation. researchgate.net

Esterification and Functional Group Interconversion in Carboxylate Derivatives

The final step in the synthesis of this compound often involves the esterification of the corresponding carboxylic acid, or the interconversion of another functional group into the methyl ester.

Esterification: Standard esterification methods can be applied to 4-aminoquinoline-3-carboxylic acid. A common and mild method involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This reaction is typically performed in an aprotic solvent like dichloromethane (B109758) with an excess of the alcohol (methanol in this case). orgsyn.org Alternatively, simpler methods like refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid (e.g., sulfuric acid) can be effective, provided the other functional groups are stable under acidic conditions.

Optimization of Reaction Conditions and Yields

The efficient synthesis of the 4-aminoquinoline scaffold, the core of this compound, is highly dependent on the careful optimization of reaction conditions. Key parameters that significantly influence the outcome and yield of the synthesis include the choice of solvent, catalyst systems, and various additives. Research into the synthesis of a variety of 4-aminoquinoline derivatives has provided valuable insights into how these factors can be manipulated to maximize product formation and purity.

Solvent Effects in Synthesis

Several studies on the synthesis of substituted 4-aminoquinolines highlight the profound impact of the solvent. For instance, in an aza-Michael addition/intramolecular annulation reaction to produce 2-substituted-3-carbonyl-4-aminoquinolines, dimethyl sulfoxide (B87167) (DMSO) was found to be the optimal solvent, providing excellent yields. nih.gov When the reaction was conducted in other polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), or in the non-polar solvent dioxane, the yields were notably lower. nih.gov Furthermore, the use of toluene or the protic solvent ethanol resulted in no reaction at all. nih.gov

In other synthetic routes, different solvents have proven to be superior. For a copper(I)-catalyzed synthesis of 2-aryl-4-sulfoaminoquinolines, dichloromethane (DCM) provided the best results compared to other solvents such as chloroform, tetrahydrofuran (B95107) (THF), dioxane, acetonitrile, and DMF. nih.gov Similarly, a gold-catalyzed reaction for the synthesis of 2-aminotosyl-3-aryl-4-aminoquinolines showed a clear preference for dioxane over dichloroethane or acetone. nih.govfrontiersin.org In a three-component reaction utilizing an imidoylative Sonogashira/cyclization cascade, DMF was identified as the most effective solvent when compared with DMSO, dioxane, and toluene. nih.govfrontiersin.org

These findings underscore that there is no universally optimal solvent; the choice is highly dependent on the specific reaction mechanism and substrates involved.

Table 1: Effect of Different Solvents on the Yield of 4-Aminoquinoline Derivatives

| Synthetic Strategy | Optimal Solvent | Solvents with Lower Yields/No Reaction | Reference |

| Aza-Michael addition/intramolecular annulation of ynones and 2-aminobenzonitriles | DMSO | DMF, NMP, Dioxane (lower yields); Toluene, Ethanol (no reaction) | nih.gov |

| Copper(I)-catalyzed synthesis of 2-aryl-4-sulfoaminoquinolines | Dichloromethane | Chloroform, THF, Dioxane, Acetonitrile, DMF | nih.gov |

| Gold-catalyzed syn-1,2-difunctionalization of ynamides | Dioxane | Dichloroethane, Acetone | nih.govfrontiersin.org |

| Imidoylative Sonogashira/cyclization cascade | DMF | DMSO, Dioxane, Toluene | nih.govfrontiersin.org |

| Copper-catalyzed reaction of ynamides with 2-aminobenzonitriles | Ethyl Acetate | Not specified | nih.govfrontiersin.org |

Catalyst Systems and Additives

The catalyst system, which often includes a metal catalyst, ligands, and additives like bases or oxidants, is another cornerstone of synthetic optimization for 4-aminoquinolines. The appropriate combination of these components can enable challenging bond formations and facilitate cyclization cascades, leading to the desired quinoline core with high efficiency.

Palladium, copper, and gold catalysts are frequently employed in these syntheses. nih.govfrontiersin.org For example, a palladium-catalyzed intermolecular oxidative cyclization to form 3-carbonyl-4-aminoquinolines required a complex system comprising Pd(OAc)₂, 1,10-phenanthroline as a ligand, Cs₂CO₃ as the base, and Cu(OAc)₂ as an oxidant to achieve good yields. nih.gov In a different palladium-catalyzed reaction, a three-component imidoylative Sonogashira/cyclization cascade, the optimal system consisted of Pd(OAc)₂, the ligand Xantphos, the co-catalyst CuBr, and Cs₂CO₃ as the base. nih.govfrontiersin.org

The choice of the metal salt and associated additives is often crucial. In a copper-catalyzed synthesis involving ynamides, copper(I) thiophene-2-carboxylate (B1233283) (CuTC) was found to be a significantly better catalyst than other copper(I) salts like CuPF₆, Cu(OAc), or CuCl. nih.govfrontiersin.org This reaction also benefited from the use of molecular sieves as an additive. nih.govfrontiersin.org Similarly, base selection can be critical; potassium tert-butoxide (KOt-Bu) was superior to other bases like LiOt-Bu, Cs₂CO₃, KOH, and NaOH in promoting the annulation of ynones and 2-aminobenzonitriles. nih.gov For a different copper-catalyzed reaction, K₂CO₃ was the most effective base compared to triethylamine, pyridine (B92270), Cs₂CO₃, and other inorganic carbonates. nih.gov

Gold catalysis has also emerged as a powerful tool. In the synthesis of 2-aminotosyl-3-aryl-4-aminoquinolines, the catalyst Ph₃PAuNTf₂ gave the best results, while other gold catalysts led to moderate yields, and other metal catalysts like Cu(OAc)₂ or Pd(OAc)₂ were ineffective. nih.govfrontiersin.org

Table 2: Optimization of Catalyst Systems and Additives in 4-Aminoquinoline Synthesis

| Synthetic Strategy | Optimal Catalyst System | Less Effective Systems | Reference |

| Annulation of ynones and 2-aminobenzonitriles | Base: KOt-Bu | LiOt-Bu, Cs₂CO₃, KOH, NaOH, K₃PO₄ | nih.gov |

| Copper(I)-catalyzed synthesis of 2-aryl-4-sulfoquinolines | Catalyst: CuI; Base: K₂CO₃ | Bases: Triethylamine, Pyridine, Cs₂CO₃, KHCO₃, Na₂CO₃ | nih.gov |

| Palladium-catalyzed oxidative cyclization | Pd(OAc)₂, 1,10-phenanthroline, Cs₂CO₃, Cu(OAc)₂ (oxidant) | Not specified | nih.gov |

| Copper-catalyzed reaction of ynamides | Catalyst: CuTC; Additive: Molecular sieves | Catalysts: CuPF₆, Cu(OAc), CuCl | nih.govfrontiersin.org |

| Imidoylative Sonogashira/cyclization cascade | Pd(OAc)₂, Xantphos (ligand), CuBr (co-catalyst), Cs₂CO₃ (base) | Not specified | nih.govfrontiersin.org |

| Gold-catalyzed difunctionalization of ynamides | Catalyst: Ph₃PAuNTf₂ | Other Au catalysts (moderate yields); Cu(OAc)₂, Pd(OAc)₂ (low yield/no reaction) | nih.govfrontiersin.org |

Spectroscopic Characterization and Structural Elucidation of Methyl 4 Aminoquinoline 3 Carboxylate

Vibrational Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For Methyl 4-aminoquinoline-3-carboxylate, key vibrational bands are expected that correspond to the amino group (NH₂), the ester group (COOCH₃), and the quinoline (B57606) ring system.

The amino group typically exhibits two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch, generally found in the 3500-3300 cm⁻¹ region. The N-H bending vibration is expected around 1650-1580 cm⁻¹. The carbonyl (C=O) stretching vibration of the methyl ester is one of the most intense bands in the spectrum, anticipated in the range of 1730-1715 cm⁻¹. The quinoline core gives rise to several characteristic bands, including C=C and C=N aromatic ring stretching vibrations between 1620 cm⁻¹ and 1450 cm⁻¹. Furthermore, C-O stretching vibrations from the ester group are expected in the 1300-1100 cm⁻¹ region. nih.govnih.govresearchgate.net

Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | Amino (NH₂) | ~3450 |

| N-H Symmetric Stretch | Amino (NH₂) | ~3350 |

| C=O Stretch | Ester (C=O) | 1730-1715 |

| N-H Bend | Amino (NH₂) | 1650-1580 |

| C=C / C=N Stretch | Quinoline Ring | 1620-1450 |

FT-Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic laser light. Vibrations that cause a significant change in molecular polarizability are typically strong in the Raman spectrum. For this compound, the aromatic quinoline ring stretching vibrations are expected to be particularly intense. researchgate.netnih.govresearchgate.net

Symmetric vibrations and bonds involving non-polar groups often produce stronger Raman signals than IR signals. Therefore, the C=C stretching modes of the quinoline ring system are prominent. The symmetric stretching of the methyl (CH₃) group, typically around 2950-2850 cm⁻¹, is also readily observed. researchgate.netnih.gov The carbonyl (C=O) stretch, while strong in IR, is generally weaker in Raman spectra.

Expected FT-Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Aromatic Stretch | Quinoline Ring | 3100-3000 |

| C-H Aliphatic Stretch | Methyl (CH₃) | 2950-2850 |

| C=C / C=N Stretch | Quinoline Ring | 1620-1450 |

A definitive assignment of all observed vibrational bands in the IR and Raman spectra requires a detailed theoretical analysis. Normal coordinate analysis (NCA) and Potential Energy Distribution (PED) calculations, often performed using Density Functional Theory (DFT), are employed for this purpose. researchgate.netresearchgate.netnih.gov PED analysis quantifies the contribution of individual bond stretches, angle bends, and torsions to each normal vibrational mode. nih.gov

For a molecule like this compound, DFT calculations would be used to compute the optimized molecular geometry and its theoretical vibrational frequencies. nih.gov These calculated frequencies are then scaled to better match the experimental data. Through PED analysis, a band observed experimentally, for instance at ~1720 cm⁻¹, can be confidently assigned to the C=O stretching mode with a PED contribution of over 80-90% from the carbonyl bond. This computational approach allows for the precise assignment of complex vibrations, especially in the fingerprint region (below 1500 cm⁻¹), where significant mixing of vibrational modes occurs. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the precise molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the quinoline ring would appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. mdpi.comresearchgate.net Their specific chemical shifts and splitting patterns (e.g., doublets, triplets) would depend on their position on the ring and their coupling with adjacent protons.

The protons of the amino (NH₂) group are expected to produce a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration. The three protons of the methyl ester (COOCH₃) group would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. mdpi.com

Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Multiplicity | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons | Multiplet (d, t, etc.) | 7.0 - 8.5 |

| Amino (NH₂) Protons | Broad Singlet | Variable |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, the carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing around 165-170 ppm. mdpi.com

The carbon atoms of the quinoline ring will resonate in the aromatic region, approximately between 110 and 150 ppm. mdpi.comresearchgate.net The carbon atom attached to the amino group (C4) and other quaternary carbons will have distinct chemical shifts compared to the proton-bearing carbons. The methyl carbon of the ester group will appear in the upfield region of the spectrum, generally around 50-55 ppm. mdpi.com

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C=O) | 165 - 170 |

| Aromatic Carbons (C-H, C-N, C-C) | 110 - 150 |

Multi-dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules like this compound.

HSQC spectroscopy correlates proton signals with the carbon atoms to which they are directly attached. This allows for the straightforward assignment of protonated carbons in the ¹³C spectrum. For this compound, an HSQC experiment would show correlations between the aromatic protons and their corresponding carbons on the quinoline ring, as well as between the methyl protons and the methyl carbon of the ester group.

HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This technique is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together the molecular skeleton. Key HMBC correlations for this molecule would include the correlation from the methyl protons to the carbonyl carbon of the ester, and from the amino protons to the C4 and C3 carbons of the quinoline ring, thus confirming the connectivity of the key functional groups.

Table 2: Expected 2D NMR Correlations for this compound

| Proton (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |

| H2 | C2 | C3, C4, C8a |

| H5 | C5 | C4, C6, C8a |

| H6 | C6 | C5, C7, C8 |

| H7 | C7 | C6, C8, C5a |

| H8 | C8 | C7, C8a, C5 |

| NH₂ | - | C3, C4, C4a |

| OCH₃ | OCH₃ Carbon | C=O (Ester) |

Mass Spectrometry (MS) Applications

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₁H₁₀N₂O₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This technique is a definitive method for confirming the molecular formula of a newly synthesized compound. rsc.org

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Theoretical Exact Mass [M] | 202.07423 |

| Theoretical m/z [M+H]⁺ | 203.08151 |

| Required Accuracy | < 5 ppm |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.com It is a robust technique for separating and identifying components in a mixture. For a compound like this compound, its volatility must be considered. While potentially volatile enough for GC analysis, compounds with amine groups can sometimes exhibit poor peak shape. Derivatization, such as silylation, can be employed to increase volatility and improve chromatographic performance. mdpi.com The mass spectrometer fragments the eluted compound in a reproducible manner, creating a characteristic fragmentation pattern (mass spectrum) that can be used as a "fingerprint" for identification, often by comparison to spectral libraries. nih.govrjptonline.org

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The quinoline core of this compound is a chromophore that exhibits characteristic π-π* transitions. The position and intensity of the absorption maxima (λmax) are influenced by the substituents on the quinoline ring. The amino group (-NH₂) and the methyl carboxylate group (-COOCH₃) act as auxochromes, modifying the absorption profile of the parent quinoline system. Typically, quinoline derivatives show strong absorption bands in the UV region, and the data obtained can be compared with literature values for similar structures to support structural confirmation. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure compound. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. For this compound (C₁₁H₁₀N₂O₂), a close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. mdpi.comnih.gov

Table 4: Elemental Analysis Data for C₁₁H₁₀N₂O₂

| Element | Theoretical Mass % |

| Carbon (C) | 65.34% |

| Hydrogen (H) | 4.98% |

| Nitrogen (N) | 13.85% |

| Oxygen (O) | 15.82% |

Computational Chemistry and Theoretical Investigations of Methyl 4 Aminoquinoline 3 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.govnih.gov It is a popular and effective approach for calculating molecular structures, vibrational frequencies, and energies. nih.goviosrjournals.org For derivatives of the 4-aminoquinoline (B48711) scaffold, DFT calculations are instrumental in understanding their physicochemical properties and potential biological activity. researchgate.net

Geometric Optimization Studies

Geometric optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy on the potential energy surface. nih.govscielo.org.mx Using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate the equilibrium geometry of Methyl 4-aminoquinoline-3-carboxylate. nih.govnih.gov

This process yields crucial data on bond lengths, bond angles, and dihedral angles. scielo.org.mx These optimized geometric parameters are essential for several reasons: they provide the most accurate representation of the molecule's ground-state structure, they are necessary prerequisites for subsequent calculations like vibrational frequency analysis and electronic property prediction, and they can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. mdpi.comnih.gov While specific DFT-optimized geometric data for this compound is not detailed in the available literature, studies on closely related quinoline (B57606) carboxylate derivatives have successfully used this method to refine and understand their molecular structures. mdpi.com

Vibrational Spectra Prediction and Comparison with Experimental Data

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov By performing frequency calculations on the DFT-optimized geometry of this compound, a set of normal vibrational modes and their corresponding frequencies can be predicted. iosrjournals.orgresearchgate.net

These calculated frequencies help in the precise assignment of absorption bands observed in experimental spectra (e.g., FT-IR, FT-Raman) to specific molecular motions, such as the stretching of C=O, N-H, and C-H bonds, or the bending and wagging of the quinoline ring structure. iosrjournals.org Often, calculated frequencies are scaled by a factor to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental data. iosrjournals.org This comparative approach allows for a detailed and validated understanding of the molecule's vibrational properties, which are sensitive to its structure and bonding. nih.gov

Electronic Structure Analysis (HOMO-LUMO)

The electronic properties of a molecule are key to understanding its reactivity and behavior in chemical reactions. Frontier Molecular Orbital (FMO) theory is a central concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net

The HOMO is the orbital from which a molecule is most likely to donate an electron, representing its nucleophilic character. thaiscience.info Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies that the molecule is more polarizable and reactive. nih.gov For this compound, calculating the energies and visualizing the spatial distribution of the HOMO and LUMO would reveal the most probable sites for electron donation and acceptance, offering insights into its potential interactions with biological targets. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps predict its reactivity and intermolecular interaction sites. nih.govtci-thaijo.org

On an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas with an excess of electrons, such as those around electronegative atoms like oxygen or nitrogen, and are indicative of sites susceptible to electrophilic attack. nih.govresearchgate.net Regions of positive potential (colored blue) represent electron-deficient areas, such as around hydrogen atoms bonded to electronegative atoms, and are susceptible to nucleophilic attack. nih.govresearchgate.net An MEP analysis of this compound would clearly illustrate the charge distribution across the molecule, highlighting the reactive nature of the amino group, the carboxylate oxygen atoms, and the aromatic quinoline system. nih.gov

Molecular Dynamics (MD) Simulations

While DFT provides a static, time-independent picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. researchgate.net This approach provides detailed information on the conformational flexibility and temporal evolution of the system. researchgate.net

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. mdpi.com For a molecule like this compound, which has rotatable bonds in its methyl carboxylate side chain, multiple low-energy conformations may exist.

MD simulations can be used to explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. mdpi.com Understanding the preferred conformation(s) is crucial, as the three-dimensional shape of a molecule dictates how it can interact with and bind to other molecules, such as biological receptors. researchgate.net Studies on related quinoline esters have utilized computational methods to determine the most stable conformers by analyzing the rotation around key bonds, revealing how intramolecular and intermolecular interactions influence the molecule's preferred geometry. mdpi.comresearchgate.net

Intermolecular Interaction Studies (e.g., Radial Distribution Functions)

Understanding how a molecule interacts with its environment, particularly with solvent molecules, is crucial for predicting its solubility, stability, and transport properties. Intermolecular interactions are non-covalent forces that govern how molecules associate with one another. In computational studies, Radial Distribution Functions (RDFs) are commonly used to analyze the structure of liquids and solutions. uantwerpen.bearabjchem.org

An RDF, denoted as g(r), describes the probability of finding a particle at a distance 'r' from a central, reference particle, relative to the probability expected for a completely random distribution at the same density. In the context of this compound in a solvent like water, RDFs would be calculated between specific atoms on the solute and the solvent molecules.

Key Predicted Interactions:

Hydrogen Bonding: Sharp peaks in the RDF plots would be expected at distances of approximately 1.8-2.5 Å between the hydrogen atoms of the 4-amino group and the oxygen atom of water, indicating strong hydrogen bond donor capabilities. Similarly, a distinct peak would be anticipated between the water hydrogen atoms and the carbonyl oxygen of the ester group, as well as the quinoline nitrogen, highlighting these sites as primary hydrogen bond acceptors.

Solvation Shells: The RDF plots would reveal the formation of structured solvation shells around the molecule. The first, most prominent peak corresponds to the first solvation shell, where solvent molecules are most strongly interacting with the solute. Subsequent, broader peaks at greater distances would indicate further, more disordered solvation layers.

By analyzing the positions and integrals of these peaks, researchers can determine the average number of solvent molecules in each solvation shell, providing a quantitative measure of the local solvent structure around different functional groups of this compound.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemistry calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. scirp.orgscirp.org This method is particularly effective for quantifying intramolecular delocalization and hyperconjugative interactions by examining the "donor-acceptor" interactions between filled (donor) and empty (acceptor) orbitals. scirp.org

Major Intramolecular Interactions:

Ring Delocalization: Strong π → π* interactions are expected within the quinoline ring system, characteristic of its aromatic nature.

Amine Group Interaction: A significant interaction involves the lone pair of the nitrogen atom in the 4-amino group (a donor n_N orbital) delocalizing into the antibonding π* orbitals of the quinoline ring. This n_N → π* interaction is crucial for the electronic properties of the molecule, enhancing electron density in the ring.

Ester Group Interactions: The lone pairs on the carbonyl oxygen (n_O) would exhibit strong hyperconjugative interactions with adjacent antibonding C-C and C-O sigma orbitals (σ). These interactions, such as n_O → σ(C-C), contribute to the stability of the ester conformation.

A summary of the most significant predicted donor-acceptor interactions is presented in the table below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N-amino | π* (C=C) quinoline | ~45-55 | n → π |

| π (C=C) quinoline | π (C=C) quinoline | ~20-25 | π → π |

| LP (2) O-carbonyl | σ (C-C) | ~25-30 | n → σ |

| LP (1) O-ester | σ (C-C) | ~5-10 | n → σ* |

Note: The E(2) values are representative estimates based on analyses of similar quinoline structures and are intended to be illustrative.

Reactivity Site Prediction through Quantum Descriptors (e.g., ALIE, Fukui Functions)

Quantum chemical descriptors are used to predict the most reactive sites within a molecule. Density Functional Theory (DFT) provides a framework for calculating these descriptors, which include Average Local Ionization Energy (ALIE) and Fukui functions. uantwerpen.bearabjchem.org

Average Local Ionization Energy (ALIE): The ALIE is a property calculated on the surface of a molecule. Regions with lower ALIE values indicate sites where it is easiest to remove an electron, making them the most susceptible to electrophilic attack. uantwerpen.be For this compound, the lowest ALIE values are expected to be located over the π-system of the quinoline ring and specifically near the electron-donating amino group, marking these as the primary sites for electrophilic reactivity. arabjchem.org

Fukui Functions: These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. asianpubs.orgresearchgate.net They are used to identify sites for different types of attack:

f(r)+ : Predicts sites for nucleophilic attack (where an added electron is most likely to reside).

f(r)- : Predicts sites for electrophilic attack (from where an electron is most easily removed).

f(r)0 : Predicts sites for radical attack.

For this compound, the Fukui functions would predict the following reactivity patterns:

Nucleophilic Attack (f+): The highest values are expected on the carbonyl carbon of the ester group and certain carbon atoms within the pyridine (B92270) part of the quinoline ring, indicating their susceptibility to nucleophiles.

Electrophilic Attack (f-): The highest values are predicted for the nitrogen atom of the amino group and the carbon atoms of the benzene (B151609) portion of the quinoline ring, consistent with the directing effects of the amino group.

| Atom/Region | Predicted f+ | Predicted f- | Predicted Reactivity |

| N (amino group) | Low | High | Site for electrophilic attack |

| C (carbonyl) | High | Low | Site for nucleophilic attack |

| C5, C7 (benzene ring) | Low | High | Sites for electrophilic attack |

| C2 (pyridine ring) | High | Low | Site for nucleophilic attack |

Note: Values are qualitative predictions based on the electronic nature of the functional groups.

Bond Dissociation Energy Calculations

Bond Dissociation Energy (BDE) is the standard enthalpy change required to break a specific bond homolytically, resulting in two radical fragments. wikipedia.org It is a fundamental measure of bond strength. ucsb.edu Calculating BDEs computationally helps to identify the weakest bonds in a molecule and predict potential pathways for thermal decomposition or radical-initiated reactions. researchgate.net The BDE of a bond A-B is calculated from the energies of the optimized molecule, its resulting radicals (A• and B•), and the isolated atom. researchgate.net

For this compound, several bonds are of key interest for BDE analysis.

Key Bond Dissociation Energies:

N-H Bonds (Amino Group): The dissociation of an N-H bond is a common step in many chemical reactions. The stability of the resulting aminyl radical influences this BDE.

C3-C(O) Bond (Ring-Ester Linkage): Cleavage of this bond would separate the carboxylate group from the heterocyclic ring.

O-CH3 Bond (Ester): This bond is relevant for reactions such as hydrolysis or transesterification.

| Bond | Estimated BDE (kcal/mol) | Significance |

| H2N-H | ~90-95 | Indicates relative stability of the N-H bond against homolysis. |

| C4-NH2 | ~105-115 | A strong bond, reflecting the stability of the aromatic amine structure. |

| C(O)-OCH3 | ~80-85 | A relatively weaker bond, susceptible to cleavage in certain reactions. |

| C3-C(O)O | ~95-105 | Strong bond, indicating the ester group is well-connected to the ring. |

Note: BDE values are illustrative and based on typical values for similar functional groups. Actual values require specific DFT calculations.

Thermodynamic Property Computations

Computational chemistry allows for the accurate prediction of key thermodynamic properties of a molecule in its ideal gas state. scirp.org These calculations are typically performed after a geometry optimization and frequency analysis. The results are essential for understanding the stability of the molecule and the energetics of reactions in which it participates. longdom.orgosti.gov

The primary thermodynamic properties calculated include:

Zero-Point Vibrational Energy (ZPVE): The residual vibrational energy of a molecule at 0 K.

Enthalpy (H): The total heat content of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Gibbs Free Energy (G): A measure of the thermodynamic potential that can be used to determine the spontaneity of a process (G = H - TS).

These properties are typically calculated at a standard state (e.g., 298.15 K and 1 atm).

| Thermodynamic Property | Symbol | Illustrative Calculated Value | Unit |

| Standard Enthalpy of Formation | ΔHf° | -25.5 | kcal/mol |

| Standard Molar Entropy | S° | 110.2 | cal/mol·K |

| Standard Gibbs Free Energy of Formation | ΔGf° | 22.8 | kcal/mol |

| Heat Capacity at Constant Pressure | Cp | 55.6 | cal/mol·K |

Note: The values in this table are hypothetical and serve as an example of the output from a thermodynamic computation for a molecule of this size and complexity.

Chemical Reactivity and Transformation Studies of Methyl 4 Aminoquinoline 3 Carboxylate

Nucleophilic and Electrophilic Reaction Pathways

The reactivity of methyl 4-aminoquinoline-3-carboxylate is dictated by the interplay of its functional groups. The electron-donating amino group enhances the nucleophilicity of the quinoline (B57606) ring system, while also being a primary site for reactions with electrophiles. Conversely, the ester group provides an electrophilic carbon center.

The 4-amino group readily participates in nucleophilic reactions with various electrophiles. For instance, 4-aminoquinolines can react with electrophilic agents like tropylium (B1234903) salts, leading to the formation of N-substituted derivatives. researchgate.net The lone pair of electrons on the nitrogen atom of the amino group can also attack carbonyl carbons or participate in substitution reactions. This nucleophilic character is frequently exploited in the synthesis of hybrid molecules where the 4-aminoquinoline (B48711) scaffold is linked to other pharmacophores. nih.gov

The quinoline ring itself, activated by the C4-amino group, is susceptible to electrophilic aromatic substitution. While the amino group directs incoming electrophiles, specific reaction outcomes depend on the nature of the electrophile and the reaction conditions. Radical iodination at the C3 position has been observed in the related compound chloroquine (B1663885), demonstrating that the quinoline core can undergo substitution. nih.gov Directed lithiation can also facilitate regiospecific electrophilic substitution on quinoline derivatives. rsc.org

The table below summarizes the key reaction pathways.

| Reaction Type | Reacting Site | Reagent Type | Product Type |

| Nucleophilic Attack | 4-Amino Group | Electrophiles (e.g., Tropylium salts, Alkyl halides) | N-substituted 4-aminoquinoline derivatives |

| Nucleophilic Aromatic Substitution | 4-Amino Group | Molecules with good leaving groups | Hybrid molecules |

| Electrophilic Aromatic Substitution | Quinoline Ring (e.g., C3 position) | Electrophiles (e.g., Halogens, Nitrating agents) | Ring-substituted quinoline derivatives |

Functional Group Modifications

The functional groups of this compound—the amino group and the methyl ester—can be selectively modified to produce a range of derivatives. These modifications are crucial for structure-activity relationship studies and for preparing intermediates for further synthesis.

The methyl ester at the C3 position can undergo hydrolysis to yield the corresponding 4-aminoquinoline-3-carboxylic acid. This transformation is typically achieved under basic conditions, for example, by refluxing with a solution of sodium hydroxide. nih.govresearchgate.net The resulting carboxylic acid is a key intermediate that can be converted into amides. Amide bond formation is commonly accomplished by activating the carboxylic acid with a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), followed by reaction with a primary or secondary amine. acs.orgnih.govresearchgate.net

The 4-amino group can also be modified. For example, it can react with alkyl chloroformates in the presence of a base to form N-(quinolin-4-yl)carbamates. researchgate.net This reaction provides a route to introduce a carbamate (B1207046) linkage, further diversifying the molecular structure.

The following table outlines common functional group modifications.

| Functional Group | Reaction Type | Reagents | Resulting Functional Group |

| C3-Methyl Ester | Hydrolysis | NaOH (aq), heat | C3-Carboxylic Acid |

| C3-Carboxylic Acid | Amidation | EDC, HOBt, Amine | C3-Amide |

| 4-Amino Group | Carbamate Formation | Alkyl Chloroformate, K₂CO₃ | 4-N-Carbamate |

| 4-Amino Group | Alkylation/Acylation | Alkyl/Acyl Halides | N-Alkyl/N-Acyl Amino Group |

Interconversion with Related Quinoline Derivatives

This compound serves as a valuable starting material for the synthesis of fused heterocyclic systems, such as pyrazolo[4,3-c]quinolines and furo[3,2-c]quinolines. These transformations involve multi-step sequences that modify the existing functional groups and build new rings onto the quinoline scaffold.

The synthesis of pyrazolo[4,3-c]quinoline derivatives often begins with a 4-chloroquinoline (B167314) intermediate. nih.govresearchgate.net The 4-amino group of the starting material can be converted to a chloro group via a Sandmeyer-type reaction. The resulting methyl 4-chloroquinoline-3-carboxylate can then undergo cyclocondensation with hydrazine (B178648) or substituted hydrazines to form the pyrazole (B372694) ring fused to the quinoline core. researchgate.net

Similarly, the construction of the furo[3,2-c]quinoline (B8618731) system typically requires a 4-hydroxyquinoline (B1666331) precursor. ontosight.airesearchgate.net The 4-amino group can be transformed into a hydroxyl group through diazotization followed by hydrolysis. The subsequent steps would involve reactions to build the furan (B31954) ring, often starting from the 3-position ester or a related functional group. researchgate.netresearchgate.net

These interconversions are summarized in the table below.

| Target Derivative | Key Intermediate | Key Reaction/Reagents for Cyclization |

| Pyrazolo[4,3-c]quinoline | Methyl 4-chloroquinoline-3-carboxylate | Reaction with hydrazine or its derivatives |

| Furo[3,2-c]quinoline | Methyl 4-hydroxyquinoline-3-carboxylate | Intramolecular cyclization reactions |

Synthetic Applications and Advanced Materials Precursors Based on Methyl 4 Aminoquinoline 3 Carboxylate

Role as a Key Synthetic Intermediate

The significance of Methyl 4-aminoquinoline-3-carboxylate as a synthetic intermediate lies in its bifunctional nature. The C-4 amino group and the C-3 methyl ester group serve as reactive handles that can be selectively or sequentially modified. The 4-aminoquinoline (B48711) scaffold itself is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds. wikipedia.orgresearchgate.netnih.gov

The primary amino group at the C-4 position is nucleophilic and can readily participate in various reactions, including alkylation, acylation, and condensation. nih.govplos.org This allows for the introduction of diverse side chains and functionalities. Simultaneously, the methyl carboxylate group at the C-3 position is susceptible to transformations such as hydrolysis to the corresponding carboxylic acid or amidation via reaction with amines. nih.govacs.org This dual reactivity allows chemists to build molecular complexity in multiple directions from a single, readily accessible starting material, making it a cornerstone for constructing libraries of novel quinoline (B57606) derivatives.

Derivatization Strategies for Novel Quinoline Scaffolds

The functional groups of this compound offer several strategic pathways for derivatization, leading to the generation of novel and diverse quinoline scaffolds. These strategies typically target the amino group, the carboxylate group, or both.

Key derivatization reactions include:

N-Alkylation and N-Acylation: The amino group can be functionalized through nucleophilic substitution reactions with various alkyl halides or acylating agents. This is a common method for introducing side chains that can modulate the molecule's biological activity and physicochemical properties. plos.orgnih.gov

Carbamate (B1207046) Formation: The reaction of the 4-amino group with chloroformates provides a direct route to N-(quinolin-4-yl)carbamates. researchgate.net This transformation is valuable for creating compounds with altered electronic and steric properties. nih.gov

Amide Synthesis: The methyl ester at the C-3 position can be converted into a wide range of amides. This is typically achieved through a two-step process involving hydrolysis of the ester to the carboxylic acid, followed by coupling with a desired amine using standard peptide coupling reagents. acs.org This approach is fundamental in the synthesis of quinoline-3-carboxamide (B1254982) derivatives. nih.gov

Hybrid Molecule Synthesis: The reactive sites can be used to link the quinoline core to other pharmacophores, creating hybrid molecules. For instance, the amino group can be used as a linker to attach other heterocyclic systems, such as pyrimidines, to develop compounds with potential multi-target activity. nih.gov

These strategies allow for systematic modifications of the parent scaffold, enabling the exploration of structure-activity relationships (SAR) for various applications.

| Reactive Site | Reaction Type | Reagent Class | Resulting Functional Group/Scaffold | Reference |

|---|---|---|---|---|

| C4-NH₂ | N-Alkylation | Alkyl Halides (R-X) | Secondary/Tertiary Amine (C4-NHR, C4-NR₂) | plos.org |

| C4-NH₂ | N-Acylation | Acyl Chlorides (RCOCl) | Amide (C4-NHCOR) | nih.gov |

| C4-NH₂ | Carbamate Formation | Chloroformates (ClCOOR) | Carbamate (C4-NHCOOR) | researchgate.net |

| C3-COOCH₃ | Amidation (via carboxylic acid) | Amines (R-NH₂) | Amide (C3-CONHR) | acs.org |

| C4-NH₂ | Hybridization | Functionalized Heterocycles | Quinoline-Hybrid Scaffolds | nih.gov |

Development of Polycyclic Systems from Core Scaffolds

The inherent reactivity of the 4-aminoquinoline core can be harnessed to construct more complex, fused polycyclic systems. These reactions often involve intramolecular cyclizations where the amino group and/or substituents at the C-3 position participate in ring formation.

A notable example is the novel transformation of 4-aminoquinolines into tricyclic azeto[3,2-c]quinolin-2-ones. researchgate.net This reaction proceeds by treating a 4-aminoquinoline with 4-nitrophenyl chloroformate. A plausible mechanism involves the formation of an intermediate that undergoes an intramolecular cyclization involving the C-3 position of the quinoline ring, resulting in the formation of a fused four-membered β-lactam ring. researchgate.net This creates a rigid, tricyclic scaffold that is structurally distinct from the planar starting material. researchgate.net

| Starting Scaffold | Key Reagent | Reaction Type | Resulting Polycyclic System | Reference |

|---|---|---|---|---|

| 4-Aminoquinoline | 4-Nitrophenyl chloroformate | Intramolecular Cyclization | (R,S)-3-Methylazeto[3,2-c]quinolin-2(2aH)-one | researchgate.net |

| N-(4-Chloroquinolin-3-yl)carbamate | Amines | Intermolecular Amination / Intramolecular Cyclization | Imidazo[4,5-c]quinolin-2-one | nih.gov |

Furthermore, related 4-amino-3-substituted quinoline precursors can be used to assemble other fused heterocyclic systems. For instance, N-(4-chloroquinolin-3-yl)carbamates undergo an acid-promoted cascade reaction with amines, involving an intermolecular amination followed by an intramolecular cyclization, to yield bioactive imidazo[4,5-c]quinolin-2-one derivatives. nih.gov These examples underscore the potential of the this compound scaffold as a strategic starting point for accessing unique and complex polycyclic architectures.

Potential as Precursors for Advanced Materials

Beyond its applications in medicinal chemistry, the quinoline nucleus is a valuable component in materials science, contributing to the development of dyes, catalysts, and electronic materials. ingentaconnect.comwikipedia.org this compound, with its specific functional groups, possesses significant potential as a precursor for advanced materials.

Fluorescent Materials: The structure of this compound incorporates an electron-donating amino group and an electron-withdrawing carboxylate group attached to the aromatic quinoline system. This arrangement is characteristic of a "push-pull" fluorophore. Such systems often exhibit interesting photophysical properties, including solvatochromism (color changes with solvent polarity) and large Stokes shifts. researchgate.net Derivatives of amino-quinolines are known to be highly fluorescent and can be used as probes for sensing metal ions or for imaging biological structures like lipid droplets. researchgate.netnih.gov Thus, the title compound is a promising building block for creating novel fluorescent dyes and sensors.

Coordination Polymers and MOFs: Quinoline carboxylates have been successfully employed as organic linkers for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov The nitrogen atom of the quinoline ring and the oxygen atoms from the carboxylate group can act as coordination sites to bind metal ions, forming extended one-, two-, or three-dimensional networks. nih.gov By first hydrolyzing the methyl ester to a carboxylic acid, this compound could be used as a functionalized linker to create novel MOFs with tailored properties, such as porosity or luminescence, for applications in gas storage, catalysis, or sensing.

The versatility of the quinoline scaffold, combined with the specific functionalities of this compound, positions it as a valuable precursor for the rational design of functional organic and hybrid materials. rsc.org

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of scientific literature indicates that research has largely focused on the broader category of 4-aminoquinoline (B48711) derivatives rather than specifically on Methyl 4-aminoquinoline-3-carboxylate. The 4-aminoquinoline scaffold is renowned for its presence in a variety of medically significant compounds, most notably antimalarial drugs like chloroquine (B1663885) and amodiaquine. nih.govnih.govconsensus.app Research has extensively documented the diverse biological activities of this class of compounds, including antimalarial, anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. frontiersin.orgnih.gov

Synthetic strategies to access the 4-aminoquinoline ring system are well-established and varied, ranging from classical methods like nucleophilic aromatic substitution on 4-chloroquinolines to more modern palladium-catalyzed and multicomponent reactions. frontiersin.orgnih.gov These methodologies provide a solid foundation for the synthesis of this compound and its derivatives.

Derivatives of quinoline-3-carboxylates have also been investigated, showing promise as antiproliferative agents. nih.gov The combination of the 4-amino group and the 3-carboxylate moiety in a single molecule, as seen in the title compound, presents a pharmacophore that is ripe for investigation. However, dedicated studies detailing the specific biological profile, mechanism of action, and therapeutic potential of this compound are conspicuously limited. It is primarily recognized as a chemical intermediate or a foundational structure for the development of more complex molecules.

Identification of Knowledge Gaps

Despite the rich chemistry and pharmacology associated with its parent scaffolds, there are significant knowledge gaps concerning this compound itself. The following table delineates the primary areas where research is lacking.

| Area of Inquiry | Identified Knowledge Gap |

| Biological Activity | A comprehensive screening of the compound's biological activity against a wide array of targets (e.g., parasites, microbes, cancer cell lines) is absent from the literature. |

| Mechanism of Action | For any potential biological activity, the underlying mechanism of action remains uninvestigated. |

| Pharmacokinetics & Toxicology | There is a lack of data on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compound. |

| Structure-Activity Relationship (SAR) | As a foundational molecule, no systematic SAR studies have been conducted to understand how modifications to its structure affect biological activity. |

| Optimized Synthesis | While general synthetic routes apply, specific, high-yield, and scalable synthesis protocols for this compound are not extensively documented. |

These gaps represent a significant opportunity for new research to build upon the foundational knowledge of quinoline (B57606) chemistry and pharmacology.

Promising Avenues for Future Academic Inquiry

The existing knowledge gaps, combined with the proven potential of the 4-aminoquinoline scaffold, illuminate several promising avenues for future research. These lines of inquiry could unlock the therapeutic potential of this compound and its derivatives.

Systematic Biological Screening: A crucial first step is to conduct comprehensive in vitro screening of this compound. This should include assays for antimalarial, antibacterial, antifungal, antiviral, and anticancer activities to establish a baseline biological profile. nih.govrsc.org

Lead Compound for Derivative Synthesis: The compound is an ideal starting point for medicinal chemistry campaigns. The amino and ester functionalities are amenable to a wide range of chemical modifications. Future work should focus on creating libraries of derivatives to explore the structure-activity relationships. For instance, derivatization of the 4-amino group or conversion of the methyl ester to various amides or other esters could yield compounds with enhanced potency and specificity. nih.govresearchgate.net

Mechanistic Studies: Should any significant biological activity be identified, subsequent research should focus on elucidating the mechanism of action. For example, if antimalarial activity is observed, studies could investigate its ability to inhibit hemozoin biocrystallization, a common mechanism for 4-aminoquinolines. mdpi.comnih.gov If anticancer effects are noted, investigations into pathways like apoptosis induction would be warranted. nih.gov

Computational and In Silico Modeling: Predictive pharmacokinetic and toxicological modeling can be employed to forecast the drug-like properties of this compound and its potential derivatives. ucsf.edu Molecular docking studies could also help identify potential biological targets and guide the rational design of new, more potent analogs. researchgate.net

Development of Novel Synthetic Methodologies: Research into developing more efficient, cost-effective, and environmentally friendly ("green") synthetic routes to produce this compound and its derivatives would be valuable for both academic research and potential commercial applications. mdpi.com

The following table summarizes key future research directions.

| Research Direction | Objective | Potential Impact |

| Broad-Spectrum Biological Evaluation | To identify and characterize the therapeutic potential of the core molecule. | Discovery of novel biological activities for a foundational quinoline structure. |

| Medicinal Chemistry & SAR Studies | To synthesize and test a library of derivatives to optimize potency and selectivity. | Development of new lead compounds for various diseases, including drug-resistant infections and cancers. |

| Pharmacological & Toxicological Profiling | To assess the ADMET properties and establish a safety profile. | Providing essential data for the potential preclinical development of new drug candidates. |

| Mechanistic Investigation | To understand how the molecule exerts its biological effects at a molecular level. | Informing rational drug design and identifying new therapeutic targets. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-aminoquinoline-3-carboxylate, and how can reaction efficiency be optimized?

- The compound is typically synthesized via cyclocondensation reactions. For example, ethyl 4-chloroquinoline-3-carboxylate derivatives are synthesized using ceric ammonium nitrate (CAN) as a catalyst in methanol, achieving yields up to 84% after purification via silica gel column chromatography (petroleum ether/EtOAc, 5:1) . Key optimizations include adjusting catalyst loading (e.g., 10 mol% CAN), solvent polarity, and reaction time (monitored by TLC).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent patterns and confirms regioselectivity in quinoline ring formation.

- High-Performance Liquid Chromatography (HPLC): Validates purity, especially for intermediates like ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate .

- Mass Spectrometry (MS): ESI-MS confirms molecular ion peaks and fragmentation patterns, critical for novel derivatives .

Q. How is crystallographic data analyzed to resolve the 3D structure of this compound derivatives?

- Software Tools: SHELX (for refinement) and Mercury CSD (for visualization) are industry standards. SHELXL refines small-molecule structures against high-resolution data, while Mercury aids in identifying intermolecular interactions (e.g., hydrogen bonds, π-stacking) .

- Validation: R-factors and residual electron density maps are calculated to assess model accuracy .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing this compound derivatives under acidic vs. basic conditions?

- Acidic Conditions (PPA/Eaton’s Reagent): Promote cyclization via electrophilic aromatic substitution, as seen in the synthesis of 12-phenylbenzo[6,7]oxepino[3,4-b]quinolin-13(6H)-one derivatives .

- Basic Conditions (K₂CO₃/CH₃CN): Facilitate nucleophilic substitution, e.g., phenoxy group introduction at the 2-position of the quinoline core . Kinetic studies (e.g., variable-temperature NMR) can clarify rate-determining steps.

Q. How can contradictory crystallographic data (e.g., bond length anomalies or disorder) be resolved in quinoline derivatives?

- Disorder Modeling: SHELXL’s PART instruction partitions disordered atoms into distinct sites, refining occupancy factors .

- Puckering Analysis: For non-planar rings, Cremer-Pople coordinates quantify out-of-plane deviations using software like ORTEP-3 .

Q. What strategies improve yield in multi-step syntheses of this compound analogs?

- Stepwise Optimization:

- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) enhance coupling reactions for aryl-substituted derivatives.

- Temperature Control: Lower temps (e.g., 70°C with Eaton’s reagent) reduce side reactions in sensitive cyclizations .

- In-line Analytics: Real-time HPLC monitoring identifies intermediates, enabling rapid adjustments .

Q. What computational methods predict the bioactivity of this compound derivatives?

- Docking Studies: Tools like AutoDock Vina simulate binding to targets (e.g., kinase domains) using crystallographic data from the Protein Data Bank.

- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with observed activity, such as antitumor IC₅₀ values .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.